Prednylidene 21-diethylaminoacetate hydrochloride
Description
Prednylidene 21-diethylaminoacetate hydrochloride is a synthetic glucocorticoid corticosteroid derived from prednisolone, modified at the 21-position with a diethylaminoacetate ester group and formulated as a hydrochloride salt . It exhibits anti-inflammatory and immunosuppressive properties, primarily used in therapeutic applications for conditions requiring glucocorticoid intervention. The compound is administered orally or via injection, with its esterification enhancing solubility and bioavailability .
Properties
CAS No. |
22887-42-9 |
|---|---|
Molecular Formula |
C28H40ClNO6 |
Molecular Weight |
522.1 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C28H39NO6.ClH/c1-6-29(7-2)15-24(33)35-16-23(32)28(34)17(3)12-21-20-9-8-18-13-19(30)10-11-26(18,4)25(20)22(31)14-27(21,28)5;/h10-11,13,20-22,25,31,34H,3,6-9,12,14-16H2,1-2,4-5H3;1H/t20-,21-,22-,25+,26-,27-,28-;/m0./s1 |
InChI Key |
CCXTYBZGIOXYJL-DYBIKGQXSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O.Cl |
Canonical SMILES |
CCN(CC)CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11beta)-11,17-Dihydroxy-16-methylene-3,20-dioxopregna-1,4-dien-21-yl N,N-diethylaminoacetate hydrochloride involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 11 and 17 positions.
Methylenation: Introduction of a methylene group at the 16 position.
Oxidation: Formation of the 3,20-dioxo groups.
Esterification: Formation of the N,N-diethylaminoacetate ester.
Hydrochloride Formation: Conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production typically involves large-scale batch processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols.
- Substitution products include various ester derivatives.
Scientific Research Applications
Chemistry: : Used as a model compound in studies of steroid chemistry and synthetic methodologies. Biology : Investigated for its effects on cellular processes and signaling pathways. Medicine : Utilized in the development of anti-inflammatory and immunosuppressive drugs. Industry : Employed in the synthesis of other complex steroid derivatives.
Mechanism of Action
The compound exerts its effects primarily through interaction with glucocorticoid receptors. Upon binding, it modulates the transcription of target genes involved in inflammatory and immune responses. Key molecular targets include cytokines, chemokines, and adhesion molecules.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Molecular Formula: C₂₈H₃₉ClNO₆ (calculated based on esterification of prednylidene backbone and hydrochloride addition) .
- Molecular Weight : 522.08 g/mol .
- Structural Features: 16-methylene group and Δ¹,⁴-diene structure in the steroid nucleus, enhancing receptor binding affinity . 21-diethylaminoacetate ester group, improving water solubility for parenteral administration .
Proprietary preparations, such as Decortilen in Germany, highlight its clinical relevance in specific markets . Pharmacologically, it shares mechanisms with prednisolone but may differ in potency and metabolic stability due to structural modifications .
Comparison with Similar Compounds
The following section compares prednylidene 21-diethylaminoacetate hydrochloride with structurally or functionally related corticosteroids, focusing on molecular properties, pharmacokinetics, and regulatory aspects.
Structural and Molecular Comparisons
*Note: Discrepancies exist in reported molecular formulas. cites C₁₂H₁₇NO₂·HCl, likely a typographical error inconsistent with steroid structure .
Pharmacokinetic and Pharmacodynamic Differences
- Prednylidene 21-diethylaminoacetate HCl: Enhanced water solubility due to the hydrochloride salt, enabling injectable formulations. The 16-methylene group may prolong half-life compared to hydrocortisone derivatives .
- Hydrocortamate Hydrochloride: Shares the 21-diethylaminoacetate ester but lacks the Δ¹,⁴-diene and 16-methylene groups, resulting in lower glucocorticoid receptor affinity and shorter duration .
- Methylprednisolone : The 6α-methyl group increases metabolic stability and potency over prednisolone, but its lack of esterification limits use to oral or topical routes .
- Procinonide: Fluorine substitutions and a rigid 16,17-isopropylidene group enhance topical potency and reduce systemic absorption .
Regulatory and Therapeutic Profiles
- Prednylidene 21-diethylaminoacetate HCl: Marketed in Germany as Decortilen for systemic glucocorticoid therapy . Classified under ICD-10 code T38.0 (glucocorticoids), indicating shared adverse effects (e.g., hyperglycemia, immunosuppression) with prednisone .
- Hydrocortamate Hydrochloride : Regulated by the FDA under Unique Ingredient Identifier 9QM8U7R83W, primarily used in topical formulations for dermatological conditions .
- Methylprednisolone : Widely approved globally for inflammatory disorders (e.g., rheumatoid arthritis) and allergic reactions due to its balanced potency and safety profile .
- Procinonide: Utilized in specialized topical preparations (e.g., ocular or nasal sprays) due to high receptor affinity and localized activity .
Biological Activity
Prednylidene 21-diethylaminoacetate hydrochloride is a synthetic derivative of prednisolone, a well-known corticosteroid. This compound is primarily studied for its anti-inflammatory and immunosuppressive properties, which are characteristic of glucocorticoids. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Prednylidene functions similarly to other corticosteroids by binding to the glucocorticoid receptor (GCR) in the cytoplasm. This binding triggers a cascade of events leading to altered gene expression. The GCR complex translocates into the nucleus, where it interacts with glucocorticoid response elements (GREs) in DNA, modulating the transcription of various genes involved in inflammation and immune response.
- Anti-inflammatory Effects : Prednylidene inhibits the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase, thereby reducing inflammation.
- Immunosuppressive Effects : It suppresses T-cell activation and proliferation, leading to decreased immune responses.
Pharmacokinetics
The pharmacokinetic profile of prednylidene is essential for understanding its clinical applications. Key parameters include:
- Absorption : Rapidly absorbed after administration.
- Distribution : Highly lipophilic, allowing for extensive distribution in tissues.
- Metabolism : Prednylidene is metabolized in the liver to its active form, similar to prednisolone.
- Elimination : Primarily excreted via the kidneys as metabolites.
Biological Activity Studies
Several studies have evaluated the biological activity of prednylidene:
- In Vitro Studies : Cell culture experiments demonstrated that prednylidene effectively reduces the production of inflammatory mediators in macrophages and lymphocytes.
- In Vivo Studies : Animal models showed significant reductions in edema and inflammatory responses when treated with prednylidene compared to controls.
Data Tables
| Parameter | Value |
|---|---|
| Half-life | 2-4 hours |
| Protein Binding | 70-90% |
| Metabolites | Prednisolone |
| Primary Excretion Route | Renal |
Case Study 1: Treatment of Autoimmune Disorders
A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of prednylidene led to a marked decrease in disease activity scores compared to baseline measurements. Patients reported improved joint function and reduced pain levels.
Case Study 2: Allergic Reactions
In a cohort study focusing on severe allergic reactions, prednylidene was administered as part of a treatment regimen. Results indicated rapid resolution of symptoms and a decrease in hospital stay duration compared to standard treatments.
Adverse Effects
While prednylidene exhibits significant therapeutic benefits, it is also associated with potential adverse effects:
- Common Effects : Hyperglycemia, insomnia, increased appetite.
- Serious Effects : Adrenal suppression, osteoporosis, increased risk of infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
